
3,4-dichlorobenzyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichlorobenzyl 3-nitrobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable tool in the field of microbiology. In
Mecanismo De Acción
The mechanism of action of 3,4-dichlorobenzyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This disruption leads to the leakage of intracellular contents, ultimately causing cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells. However, it has been reported to cause irritation and inflammation in the skin and eyes. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dichlorobenzyl 3-nitrobenzoate in lab experiments is its broad-spectrum activity against bacteria and fungi. This makes it a valuable tool for studying the efficacy of other antibacterial and antifungal compounds. However, one of the limitations of using this compound is its potential toxicity to human cells. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the research on 3,4-dichlorobenzyl 3-nitrobenzoate. One area of interest is the development of new antibacterial and antifungal compounds based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of bacterial and fungal infections. Finally, the development of new methods for synthesizing this compound with higher yield and purity is also an area of interest for researchers.
Conclusion
In conclusion, this compound is a valuable tool in the field of microbiology due to its broad-spectrum antibacterial and antifungal properties. Its unique properties make it a valuable tool for scientific research, and its potential use in the development of new antibacterial and antifungal compounds makes it an area of interest for future research. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Métodos De Síntesis
The synthesis of 3,4-dichlorobenzyl 3-nitrobenzoate involves the reaction between 3,4-dichlorobenzoic acid and 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been widely used to synthesize this compound with high yield and purity.
Aplicaciones Científicas De Investigación
3,4-dichlorobenzyl 3-nitrobenzoate has been extensively used in scientific research for its antibacterial and antifungal properties. This compound has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used as a tool to study the mechanism of action of other antibacterial and antifungal compounds.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-5-4-9(6-13(12)16)8-21-14(18)10-2-1-3-11(7-10)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPZIQHWHXEKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


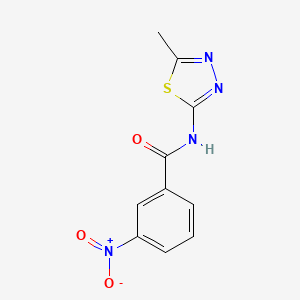
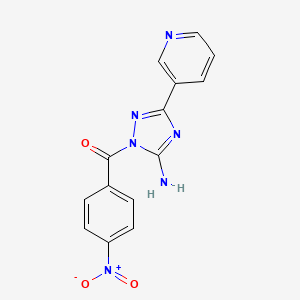
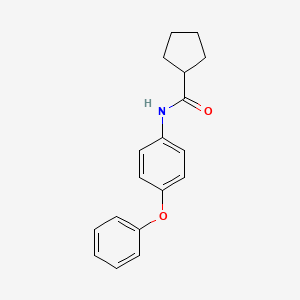
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)
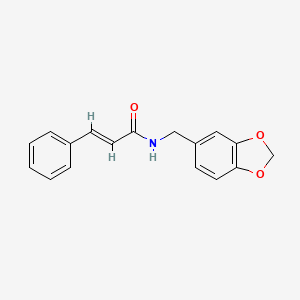
![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
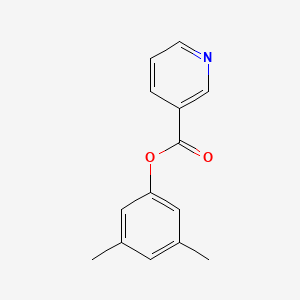
![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
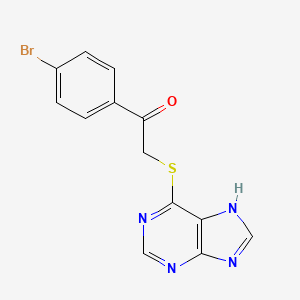

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)